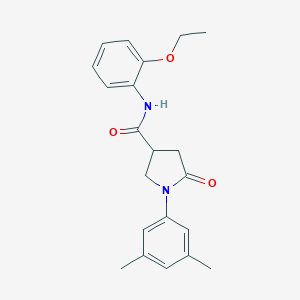
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DEPC is a pyrrolidine derivative that has been shown to exhibit promising biological activities, making it a potential candidate for the development of novel drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways and processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of novel this compound derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of this compound's potential applications in other fields, such as neuroscience and neuropharmacology. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel drugs and therapies.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-ethoxyaniline in the presence of a base, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. In addition, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-19-8-6-5-7-18(19)22-21(25)16-12-20(24)23(13-16)17-10-14(2)9-15(3)11-17/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
Clé InChI |
YBOKBRAOYKBGBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)










![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)